molecular formula C16H11NO3 B8406016 4,5-Diphenylisoxazole-3-carboxylic acid

4,5-Diphenylisoxazole-3-carboxylic acid

Cat. No.: B8406016
M. Wt: 265.26 g/mol
InChI Key: WRIDONKDXGWJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diphenylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4,5-diphenyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)15(20-17-14)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

WRIDONKDXGWJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a thick suspension of methyl 4,5-diphenylisoxazole-3-carboxylate (306 mg, 1.09 mmol) in MeOH (8 mL), THF (2 mL) and water (2 mL) at rt was added LiOH, hydrate (46.0 mg, 1.09 mmol) and the reaction mixture was allowed to stir at rt for 1 hr. During this time, the reaction became homogeneous. The MeOH and THF were removed in vacuo and the remaining aqueous mixture was acidified to pH ˜1 with 1N HCl. The mixture was then extracted with EtOAc (30 mL). The organic layer was washed with brine (20 mL), dried (MgSO4) and concentrated to afford 4,5-diphenylisoxazole-3-carboxylic acid (290 mg, 1.09 mmol, 100% yield) as a yellow solid. HPLC retention time=1.72 minutes (YMC Combi 4.6×30 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.1 TFA a 2 minute gradient.
Name
methyl 4,5-diphenylisoxazole-3-carboxylate
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
46 mg
Type
reactant
Reaction Step Two

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